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molecular formula C6H10N2O2 B3159876 (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 865138-51-8

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B3159876
M. Wt: 142.16 g/mol
InChI Key: JRLCAABMCLNQKU-UHFFFAOYSA-N
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Patent
US07786165B2

Procedure details

To a solution of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (2.03 g, 11.9 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (0.57 g, 12 mmol) at 0° C., and the mixture was stirred at room temperature for 30 min. Ethanol (10 mL) and saturated aqueous ammonium chloride solution (2.0 mL) were added to the reaction mixture, and the precipitated solid was filtered off. The filtrate was concentrated and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (1.67 g, yield 98%) as a colorless oil.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[C:6]([C:8](OC)=[O:9])[N:5]([CH3:12])[N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)C.[Cl-].[NH4+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:7]=[C:6]([CH2:8][OH:9])[N:5]([CH3:12])[N:4]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
COC1=NN(C(=C1)C(=O)OC)C
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NN(C(=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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